2-(2-fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a fluorophenoxy group and a thiazole ring, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The starting material, 2-fluorophenol, is reacted with an appropriate halogenated compound under basic conditions to form the 2-fluorophenoxy intermediate.
Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under acidic or basic conditions.
Amide Bond Formation: The final step involves coupling the fluorophenoxy intermediate with the thiazole derivative using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced amide to amine.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy and thiazole moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)propanamide: Similar structure with a chlorine atom instead of fluorine.
2-(2-bromophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)propanamide: Similar structure with a bromine atom instead of fluorine.
2-(2-iodophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)propanamide: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)propanamide can enhance its lipophilicity, metabolic stability, and binding interactions compared to its halogenated analogs. This makes it a unique candidate for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H13FN2O2S |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H13FN2O2S/c1-8-7-19-13(15-8)16-12(17)9(2)18-11-6-4-3-5-10(11)14/h3-7,9H,1-2H3,(H,15,16,17) |
InChI Key |
GUGMLZMGYLAWJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)OC2=CC=CC=C2F |
Origin of Product |
United States |
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